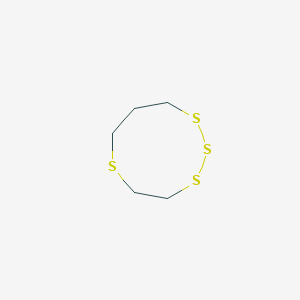
1,2,3,6-Tetrathionane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrathionane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with alternating sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrathionane can be synthesized through the oxidation of thiosulfate ions using iodine. The reaction proceeds as follows: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ] This method involves the careful control of reaction conditions to ensure the formation of the desired tetrathionate anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps to isolate the compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,6-Tetrathionane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced back to thiosulfate ions under suitable conditions.
Substitution: The sulfur atoms in the ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine or other halogens are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen sulfide can be employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfur atoms in the ring.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Thiosulfate ions.
Substitution: Various substituted sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrathionane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological sulfur cycles and as a model compound for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes
Wirkmechanismus
The mechanism by which 1,2,3,6-Tetrathionane exerts its effects involves interactions with sulfur-containing enzymes and proteins. The compound can act as a sulfur donor or acceptor, influencing various biochemical pathways. Its unique ring structure allows it to participate in redox reactions, making it a versatile molecule in both biological and chemical contexts .
Vergleich Mit ähnlichen Verbindungen
Thiosulfate: A related sulfur oxyanion with similar redox properties.
Tetrathionate: Another sulfur oxyanion with a similar structure but different oxidation states.
Polysulfides: Compounds containing chains of sulfur atoms with varying lengths and oxidation states.
Uniqueness: 1,2,3,6-Tetrathionane is unique due to its specific ring structure and the presence of alternating sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications where other sulfur compounds may not be suitable .
Eigenschaften
CAS-Nummer |
106874-24-2 |
|---|---|
Molekularformel |
C5H10S4 |
Molekulargewicht |
198.4 g/mol |
IUPAC-Name |
1,2,3,6-tetrathionane |
InChI |
InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2 |
InChI-Schlüssel |
ABEUTGIEPPMGEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCSSSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




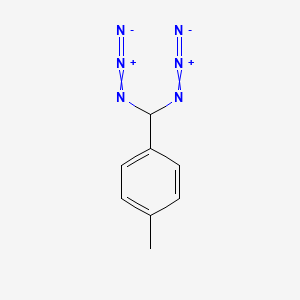
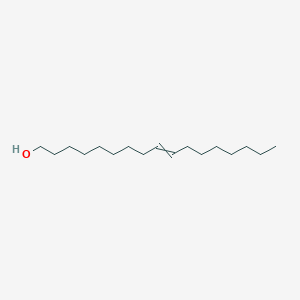

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

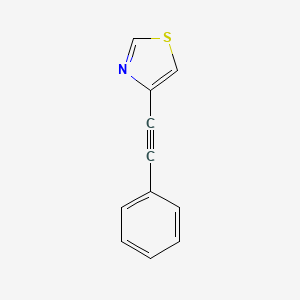
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
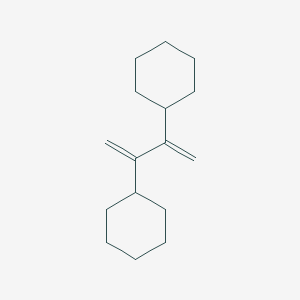

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
